molecular formula C7H5BrF2 B1334223 1-Bromo-2-(difluoromethyl)benzene CAS No. 845866-82-2

1-Bromo-2-(difluoromethyl)benzene

Cat. No. B1334223
M. Wt: 207.01 g/mol
InChI Key: RMYPQIOCZSWSDG-UHFFFAOYSA-N
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Description

1-Bromo-2-(difluoromethyl)benzene is a brominated aromatic compound with a difluoromethyl group attached to the benzene ring. While the specific compound is not directly discussed in the provided papers, related brominated benzene derivatives are frequently used as intermediates in organic synthesis, as precursors for further functionalization, or as building blocks in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of brominated benzene derivatives can be achieved through various methods. For instance, the regioselective fluorination of 1-(2,2-dibromovinyl)benzene derivatives using wet tetra-n-butylammonium fluoride (TBAF·3H2O) has been demonstrated, yielding (Z)-1-(2-bromo-1-fluorovinyl)benzenes with high regioselectivity and yields up to 81% . Similarly, the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene involves standard synthetic procedures and characterization techniques, such as NMR and IR spectroscopy, complemented by density functional theory (DFT) calculations . These methods could potentially be adapted for the synthesis of 1-Bromo-2-(difluoromethyl)benzene.

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives is often characterized using spectroscopic methods and X-ray crystallography. For example, the crystal structure of a novel dibromo-substituted benzene compound was determined and analyzed using DFT to compare with experimental data . The structural details of 1-bromo-2-iodo-benzenes have also been explored, revealing minimal distortions in the C-C-Br/I angles and the planarity of the halogen atoms within the benzene ring . These findings provide insights into the structural characteristics that might be expected for 1-Bromo-2-(difluoromethyl)benzene.

Chemical Reactions Analysis

Brominated benzene derivatives participate in various chemical reactions, serving as versatile starting materials for organometallic synthesis . The reactivity of such compounds can be influenced by the presence of halogen substituents, as seen in the generation of arynes from bromo-trifluoromethoxybenzenes, which can undergo further reactions such as cycloadditions and isomerizations . The presence of a difluoromethyl group in 1-Bromo-2-(difluoromethyl)benzene would likely affect its reactivity and the types of chemical transformations it can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives are closely related to their molecular structure. For instance, the presence of bulky substituents can lead to the formation of rotational isomers and influence the melting and boiling points of the compounds . The electronic properties, such as HOMO and LUMO energies, and molecular electrostatic potential (MEP) are also important factors that can be studied using computational methods . These properties are crucial for understanding the behavior of 1-Bromo-2-(difluoromethyl)benzene in different chemical environments and for predicting its reactivity.

Scientific Research Applications

Organometallic Synthesis

1-Bromo-2-(difluoromethyl)benzene has been used in the synthesis of new compounds such as 1,3-dibromo-5-(ferrocenylethynyl)benzene and others, showcasing its role in organometallic chemistry. These compounds exhibit electrochemically reversible oxidations, indicating potential applications in electrochemical studies and materials science (Fink et al., 1997).

Synthesis of Naphthalenes and Arynes

The chemical has been involved in the generation of 3-bromo-2-(trifluoromethoxy)phenyllithium and similar intermediates, which are crucial in the synthesis of 1- and 2-(trifluoromethoxy)naphthalenes and other arynes. These compounds have applications in organic synthesis and materials science (Schlosser & Castagnetti, 2001).

Starting Material for Organometallic Synthesis

1-Bromo-3,5-bis(trifluoromethyl)benzene, a related compound, serves as a versatile starting material for synthesizing organometallic compounds. This illustrates the significance of such bromo-trifluoromethyl benzenes in the preparation of a variety of organometallic intermediates, contributing to the field of organometallic chemistry (Porwisiak & Schlosser, 1996).

Diels-Alder Reactions

1-Bromo-2-(difluoromethyl)benzene derivatives have been used in Diels-Alder reactions, leading to the synthesis of ortho-CF2Br-Substituted Biaryls. Such reactions are fundamental in organic synthesis, providing a route to complex molecular structures (Muzalevskiy et al., 2009).

Crystal Structure Analysis

The compound has been instrumental in crystal structure studies, as seen in the analysis of 1-bromo-3,5-bis(4,4-dimethyl-1,3-oxazolin-2-yl)benzene. These studies enhance understanding of molecular interactions and structure, which is crucial in material science and chemistry (Stein et al., 2015).

Synthesis of Functionalized Benzenes

1-Bromo-2-(difluoromethyl)benzene is also used in the synthesis of functionalized benzenes, such as bromo-, boryl-, and stannyl-functionalized 1,2-bis(trimethylsilyl)benzenes. This highlights its role in the creation of chemically diverse molecules for various applications in synthetic chemistry (Reus et al., 2012).

Safety And Hazards

This compound is considered hazardous. It can cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . It is also toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

1-bromo-2-(difluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2/c8-6-4-2-1-3-5(6)7(9)10/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMYPQIOCZSWSDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375607
Record name 1-bromo-2-(difluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-(difluoromethyl)benzene

CAS RN

845866-82-2
Record name 1-bromo-2-(difluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-2-(difluoromethyl)benzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GS Tria, T Abrams, J Baird, HE Burks… - Journal of medicinal …, 2018 - ACS Publications
In breast cancer, estrogen receptor alpha (ERα) positive cancer accounts for approximately 74% of all diagnoses, and in these settings, it is a primary driver of cell proliferation. …
Number of citations: 110 pubs.acs.org

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